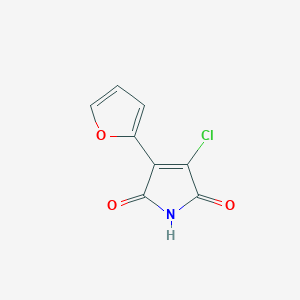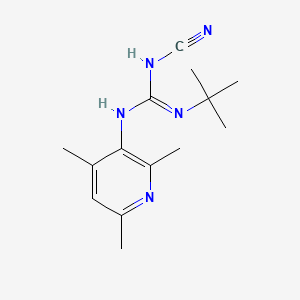
Butanoic acid, 2,3,3-trimethyl, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2,3,3-trimethyl, ethyl ester is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from butanoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be synthesized through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2,3,3-trimethyl, ethyl ester primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
Butanoic acid, 2,3,3-trimethyl, ethyl ester is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mécanisme D'action
The mechanism of action of butanoic acid, 2,3,3-trimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of butanoic acid and ethanol. The ester can also participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol.
Comparaison Avec Des Composés Similaires
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be compared with other esters such as:
Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester: Similar in structure but with an additional ethyl group.
Butanoic acid, 3-methyl-, ethyl ester: Differing in the position and number of methyl groups.
Butanoic acid, 2,3-dimethyl-, ethyl ester: Differing in the number of methyl groups.
These similar compounds share some chemical properties but differ in their physical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
ethyl 2,3,3-trimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-11-8(10)7(2)9(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVJFUOVLJSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335196 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60302-32-1 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)





![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)




![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)
![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
